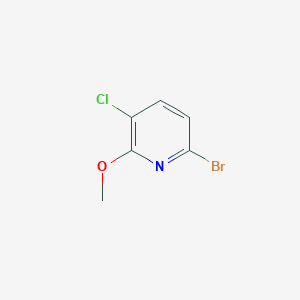

6-Bromo-3-chloro-2-methoxypyridine

Description

Significance of Poly-substituted Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Poly-substituted pyridine scaffolds are ubiquitous in a vast range of biologically active compounds and functional materials. Their presence is critical in many pharmaceuticals, agrochemicals, and organic electronic devices. researchgate.netnih.gov The precise arrangement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material function. nih.govresearchgate.net The development of synthetic methodologies that allow for the controlled and regioselective introduction of various substituents onto the pyridine core is therefore a major focus of contemporary chemical research. chemrxiv.org

The inherent chemical properties of the pyridine ring, such as its basicity and aromaticity, can be modulated by the nature and position of its substituents. This ability to tailor the physicochemical properties of pyridine-containing molecules has led to their widespread use in drug discovery, where they are often key components of pharmacophores that interact with biological targets. nih.govnih.gov Furthermore, the pyridine nucleus is found in numerous natural products with significant biological activities. researchgate.net

The Unique Role of 6-Bromo-3-chloro-2-methoxypyridine as a Multifunctional Synthetic Intermediate

This compound stands out as a highly versatile synthetic intermediate due to the differential reactivity of its three distinct functional groups. The presence of a bromine atom, a chlorine atom, and a methoxy (B1213986) group at specific positions on the pyridine ring allows for a sequence of selective chemical transformations. This "multifunctionality" enables chemists to introduce a variety of other functional groups in a controlled manner, making it a valuable tool for the synthesis of complex target molecules. arborpharmchem.com

The bromine atom at the 6-position is typically more reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 3-position. This difference in reactivity allows for the selective introduction of an aryl or other carbon-based substituent at the 6-position while leaving the 3-position available for subsequent functionalization. The methoxy group at the 2-position can also be a site for further chemical modification, such as demethylation to reveal a hydroxyl group, which can then be used in a variety of other reactions.

Historical Context and Evolution of Halogenated Pyridine Chemistry

The study of halogenated pyridines has a long and rich history, driven by the need for these compounds as precursors in the synthesis of dyes, pharmaceuticals, and other industrially important chemicals. Early methods for the halogenation of pyridine were often harsh and lacked regioselectivity, leading to mixtures of products that were difficult to separate. mountainscholar.orgnih.gov

Over the decades, significant progress has been made in the development of more selective and efficient methods for the synthesis of specific halogenated pyridine isomers. mountainscholar.orgchemrxiv.orgnih.gov These advancements have been fueled by a deeper understanding of the electronic properties of the pyridine ring and the mechanisms of electrophilic and nucleophilic aromatic substitution reactions. nih.govresearchgate.net The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated pyridines, transforming them from simple precursors into powerful building blocks for the construction of complex molecules. mdpi.com The ongoing evolution of halogenated pyridine chemistry continues to provide chemists with new tools and strategies for the synthesis of novel and important compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H5BrClNO |

| CAS Number | 1256810-58-8 |

| Molecular Weight | 222.47 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXSBRMPNXLISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 6 Bromo 3 Chloro 2 Methoxypyridine

Regioselective Halogenation Strategies in Pyridine (B92270) Nucleus Functionalization

The introduction of halogen atoms at specific positions on the pyridine ring is a cornerstone of its functionalization. For a molecule such as 6-Bromo-3-chloro-2-methoxypyridine, precise control over the placement of both bromine and chlorine is paramount.

Directed Metalation and Halogenation Approaches for Pyridines

Directed ortho-metalation (DoM) stands out as a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. bldpharm.com In this strategy, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile, in this case, a halogenating agent.

The methoxy (B1213986) group present in precursors to this compound can serve as a directing group. For instance, a plausible synthetic intermediate, 6-bromo-2-methoxypyridine, could be subjected to DoM. The methoxy group at the C2 position would direct the lithiation to the C3 position. Subsequent treatment with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane, would then introduce the chloro group at the desired C3 position.

The choice of the organolithium base is critical to the success of DoM, with common options including n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and lithium diisopropylamide (LDA). The reaction conditions, such as solvent and temperature, also play a crucial role in the efficiency and regioselectivity of the metalation.

Table 1: Representative Conditions for Directed Ortho-Metalation and Halogenation of Pyridine Derivatives

| Directing Group | Base | Solvent | Temperature (°C) | Electrophile | Product |

| Methoxy | n-BuLi | THF | -78 to 0 | NCS | 3-Chlorinated Product |

| Methoxy | LDA | THF | -78 | C2Cl6 | 3-Chlorinated Product |

| Amide | s-BuLi | Diethyl Ether | -78 | Br2 | 3-Brominated Product |

This table presents generalized conditions based on literature for directed metalation of pyridine derivatives. Specific conditions for 6-bromo-2-methoxypyridine would require experimental optimization.

C-H Functionalization-Based Halogenation Techniques

Direct C-H functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions. In the context of synthesizing this compound, electrophilic chlorination of a 6-bromo-2-methoxypyridine intermediate is a key consideration.

The electronic properties of the pyridine ring, influenced by the existing substituents, govern the regioselectivity of electrophilic substitution. The 2-methoxy group is an activating group, while the 6-bromo group is a deactivating group. Together, they would direct an incoming electrophile to the C3 or C5 positions. The C3 position is generally more susceptible to electrophilic attack in such systems.

A common reagent for this transformation is N-chlorosuccinimide (NCS). google.com The reaction is typically carried out in a suitable solvent, and in some cases, a catalyst may be employed to enhance the reactivity of the chlorinating agent. A patent for a related quinoline (B57606) compound demonstrates the use of NCS in the presence of a radical initiator like benzoyl peroxide for chlorination, suggesting a potential radical mechanism under certain conditions. google.com

Ethereal Linkage Formation via Methoxylation of Halopyridines

The introduction of the 2-methoxy group is a critical step in the synthesis of this compound. This is typically achieved through the methoxylation of a corresponding halopyridine.

Optimized Nucleophilic Aromatic Substitution with Methoxide (B1231860) Reagents

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the synthesis of alkoxy-substituted pyridines. In a likely synthetic route to this compound, a di- or tri-halopyridine precursor would react with a methoxide source.

For example, starting from a precursor like 2,6-dibromo-3-chloropyridine, treatment with sodium methoxide (NaOMe) would lead to the substitution of one of the halogen atoms. The halogens at the C2 and C6 positions of the pyridine ring are generally more susceptible to nucleophilic attack than the halogen at the C3 position. Therefore, the methoxy group would be selectively introduced at either the C2 or C6 position. In a specific example from the literature, the synthesis of 6-bromo-2-methoxy-3-aminopyridine was achieved by reacting 2,6-dibromo-3-aminopyridine with sodium methoxide in 1,4-dioxane (B91453) at reflux. nih.gov This provides a strong indication of the feasibility and conditions for such a transformation.

Table 2: Conditions for Nucleophilic Aromatic Substitution of a Dihalopyridine with Sodium Methoxide

| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | 1,4-Dioxane | 100 | 18 | 6-Bromo-2-methoxy-3-aminopyridine |

This table is based on a documented synthesis of a related compound and illustrates a viable method for the methoxylation step. nih.gov

Advanced Catalytic Methoxylation Procedures

While traditional SNA with sodium methoxide is effective, advanced catalytic methods for C-O bond formation have also been developed. These often involve transition metal catalysts, such as copper or palladium, which can facilitate the methoxylation of halopyridines under milder conditions and with improved functional group tolerance.

These catalytic systems typically involve a ligand that coordinates to the metal center and modulates its reactivity. Although specific examples for the direct synthesis of this compound via catalytic methoxylation are not prevalent in the literature, the general principles of these methods could be applied.

Convergent and Linear Synthesis Pathways for this compound

Given the available synthetic methodologies, a likely and efficient route to this compound would follow a more convergent path:

Methoxylation: Synthesis of 6-bromo-2-methoxypyridine from 2,6-dibromopyridine (B144722) via nucleophilic aromatic substitution with sodium methoxide.

Chlorination: Regioselective chlorination of 6-bromo-2-methoxypyridine at the 3-position using a suitable chlorinating agent such as N-chlorosuccinimide.

Stepwise Assembly and Yield Optimization

A plausible and efficient synthesis of this compound can be envisioned through a stepwise functionalization of a pyridine core. A common strategy involves the initial introduction of the methoxy group, followed by selective halogenation.

One potential synthetic route commences with 2,3-dichloropyridine (B146566) as a starting material. The first step is a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 3-position, allowing for regioselective methoxylation.

Step 1: Synthesis of 3-Chloro-2-methoxypyridine

In this step, 2,3-dichloropyridine is treated with a methoxide source, typically sodium methoxide, in a suitable solvent like methanol (B129727) or a polar aprotic solvent such as DMF. The reaction is generally heated to ensure a reasonable reaction rate.

| Parameter | Condition | Yield (%) |

| Reactant | 2,3-Dichloropyridine | - |

| Reagent | Sodium Methoxide | 85-95 |

| Solvent | Methanol | - |

| Temperature | 60-80 °C | - |

| Reaction Time | 4-8 hours | - |

This is a hypothetical data table for illustrative purposes.

Optimization of this step involves careful control of the reaction temperature and time to minimize the formation of side products, such as the dimethoxylated pyridine.

Step 2: Bromination of 3-Chloro-2-methoxypyridine

The subsequent step is the electrophilic bromination of the resulting 3-chloro-2-methoxypyridine. The methoxy group at the 2-position is an activating, ortho-, para-directing group. Therefore, it will direct the incoming electrophile to the 5- or 6-position. Steric hindrance from the adjacent chloro group at the 3-position may favor bromination at the less hindered 6-position. A common brominating agent for such transformations is N-bromosuccinimide (NBS) .

| Parameter | Condition | Yield (%) |

| Reactant | 3-Chloro-2-methoxypyridine | - |

| Reagent | N-Bromosuccinimide (NBS) | 70-85 |

| Solvent | Acetonitrile or DMF | - |

| Temperature | 50-70 °C | - |

| Reaction Time | 2-4 hours | - |

This is a hypothetical data table for illustrative purposes.

To optimize the yield, the reaction conditions must be fine-tuned. This includes the choice of solvent, the reaction temperature, and the stoichiometry of the brominating agent. The use of a slight excess of NBS can drive the reaction to completion, but too much can lead to over-bromination.

Atom Economy and Reaction Efficiency Considerations

From an efficiency perspective, the proposed two-step synthesis is reasonably effective. However, the principles of atom economy, which advocate for maximizing the incorporation of all materials from the starting materials into the final product, highlight areas for improvement.

In the methoxylation step, the displacement of a chlorine atom by a methoxy group is a substitution reaction. The displaced chloride ends up as a salt, which is a byproduct. While the atom economy of this step is not perfect, it is generally high for SNAr reactions.

The bromination step using NBS is a common laboratory practice, but it has a lower atom economy as the succinimide (B58015) portion of the reagent becomes a byproduct. Alternative brominating agents, such as elemental bromine (Br₂), would offer a higher atom economy. However, the use of Br₂ can be more challenging in terms of handling and selectivity, often requiring harsher conditions or specific catalysts nih.govchemrxiv.orgnsf.gov.

Sustainable Synthesis Approaches for this compound

The development of sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, this involves the use of greener reagents and solvents, as well as the implementation of more efficient reaction technologies like continuous flow systems.

Application of Green Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental impact of a chemical process.

Green Solvents: Traditional solvents like DMF are effective but have toxicity concerns. Greener alternatives could include bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) or ionic liquids, which can offer similar polarity and reactivity profiles but with a better environmental footprint biosynce.comnih.govmdpi.com. For the methoxylation step, using methanol as both the reagent source and solvent is an inherently greener choice, provided it can be efficiently recycled.

Greener Reagents: As mentioned, replacing NBS with elemental bromine would improve atom economy. To manage the reactivity and selectivity of bromine, catalytic systems can be employed. For instance, the use of a solid-supported acid catalyst could facilitate the reaction and be easily removed by filtration, simplifying the work-up process.

Implementation of Continuous Flow Reaction Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents rsc.org.

For the synthesis of this compound, both the methoxylation and bromination steps could be adapted to a flow system.

Enhanced Safety and Control: The small reaction volumes within a flow reactor allow for better temperature control, which is critical for the exothermic bromination reaction. This minimizes the risk of runaway reactions and improves selectivity.

Improved Efficiency and Scalability: Flow systems can operate for extended periods, allowing for the production of larger quantities of the target compound without the need for large reaction vessels. The enhanced mixing and heat transfer in microreactors can also lead to shorter reaction times and higher yields.

| Parameter | Flow System Advantage |

| Heat Transfer | Superior, allowing for better control of exothermic reactions. |

| Mass Transfer | Enhanced, leading to faster reaction rates. |

| Parameter | Flow System Advantage | | Safety | Smaller reaction volumes reduce the risk of accidents. | | Scalability | Production can be easily scaled by running the system for longer. |

This is a hypothetical data table for illustrative purposes.

By integrating green solvents and reagents with continuous flow technology, the synthesis of this compound can be made significantly more sustainable and efficient, aligning with the principles of modern chemical manufacturing.

Reaction Chemistry and Mechanistic Elucidation of 6 Bromo 3 Chloro 2 Methoxypyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity pattern significantly influenced by the nature and position of its substituents.

Comparative Reactivity of Bromine versus Chlorine Substituents

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halogens as leaving groups generally follows the trend F > Cl ≈ Br > I. This is contrary to the trend in SN2 reactions and is attributed to the stability of the halide anion not being the sole determinant of reactivity. For SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The more electronegative the halogen, the more it can stabilize the transition state leading to this intermediate, thus accelerating the reaction. nih.gov Therefore, in many instances, chlorine is more reactive than bromine in SNAr reactions. mnstate.eduquora.com

However, the relative reactivity can be influenced by other factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. researchgate.net In some cases, the carbon-bromine bond, being weaker than the carbon-chlorine bond, can lead to enhanced reactivity for bromine, particularly in reactions where bond breaking is more significant in the rate-determining step. illinois.edu

Stereoelectronic Influence of the Methoxy (B1213986) Group on Substitution Patterns

The 2-methoxy group exerts a significant stereoelectronic influence on the regioselectivity of nucleophilic substitution reactions. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect is often activating for nucleophilic attack at the para (5-) and ortho (3-) positions. However, in the case of 6-bromo-3-chloro-2-methoxypyridine, the methoxy group at the 2-position can direct nucleophilic attack. The lone pairs on the oxygen atom can stabilize the transition state of the SNAr reaction. The methoxy group can also serve as a directing group for metallation, which can then be followed by reaction with an electrophile. ntu.edu.sg

Detailed Mechanistic Investigations of SNAr Pathways

The SNAr mechanism is the predominant pathway for nucleophilic substitution on the electron-deficient pyridine ring of this compound. This mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing a leaving group (in this case, either bromine or chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, particularly onto the nitrogen atom and the carbon atoms at the ortho and para positions relative to the point of attack.

Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the substitution product.

Computational and experimental studies have shown that the stability of the Meisenheimer intermediate is a key factor in determining the rate and regioselectivity of SNAr reactions. chemrxiv.org The presence of electron-withdrawing groups on the ring can further stabilize this intermediate and accelerate the reaction. chemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations.

Suzuki-Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. wikipedia.org Due to the differential reactivity of the C-Br and C-Cl bonds, selective cross-coupling can often be achieved. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions because the oxidative addition of palladium to the C-Br bond is faster. illinois.edu This allows for the selective coupling at the 6-position of this compound.

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. fishersci.co.uk The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Aryl-3-chloro-2-methoxypyridine | researchgate.net |

This table is illustrative and specific reaction conditions may vary.

Heck and Negishi Coupling for Carbon-Carbon Bond Formation

The Heck and Negishi couplings are also valuable methods for forming carbon-carbon bonds with this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective functionalization at the 6-position. researchgate.net A base is required to neutralize the hydrogen halide formed during the reaction.

The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organohalide. nih.gov This method is known for its high functional group tolerance and can be used to introduce a wide variety of alkyl and aryl groups. Again, the C-Br bond is typically more reactive, enabling selective coupling.

Table 2: Representative Heck and Negishi Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Product | Ref |

|---|---|---|---|---|---|---|---|

| Heck | This compound | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 3-Chloro-2-methoxy-6-alkenylpyridine | organic-chemistry.org |

This table is illustrative and specific reaction conditions may vary.

Exploration of Stille and Sonogashira Coupling Potentials

Palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.orguwindsor.ca For this compound, the two halogen atoms at positions 3 and 6 serve as handles for these transformations. The inherent difference in reactivity between a carbon-bromine bond and a carbon-chlorine bond allows for selective functionalization.

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl > F. sci-hub.senih.gov Consequently, the C-Br bond at the C-6 position is expected to be significantly more reactive than the C-Cl bond at the C-3 position. This chemoselectivity enables the stepwise introduction of different substituents.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. libretexts.orgnih.gov It is anticipated that this compound would react selectively at the C-6 position with various organostannanes under standard Stille conditions, leaving the C-3 chloro substituent intact. This allows for the introduction of aryl, vinyl, or alkyl groups. A subsequent, more forcing Stille coupling could potentially functionalize the C-3 position. The choice of palladium catalyst and ligands, such as those based on phosphines, is crucial for reaction efficiency. harvard.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Stille reaction, the initial coupling is expected to occur at the more reactive C-6 bromo position. nih.govscirp.org This provides a direct route to 6-alkynyl-3-chloro-2-methoxypyridines, which are valuable precursors for more complex heterocyclic systems. Studies on related dihalopyridines have shown that careful optimization of reaction conditions—including the choice of catalyst, base, and solvent—can lead to high yields and selectivity for mono-alkynylated products. nih.govscirp.org Further functionalization at the C-3 position would require harsher conditions.

The table below illustrates potential selective cross-coupling reactions.

| Reaction | Position | Coupling Partner | Catalyst System (Typical) | Product |

| Stille Coupling | C-6 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 3-Chloro-2-methoxy-6-phenylpyridine |

| Sonogashira Coupling | C-6 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Chloro-2-methoxy-6-(phenylethynyl)pyridine |

| Stille Coupling | C-3 | (Tributylstannyl)thiophene | PdCl₂(dppf), heat | 6-Bromo-2-methoxy-3-(thiophen-2-yl)pyridine |

Functional Group Interconversions and Derivatization Strategies

The pyridine ring is generally resistant to catalytic hydrogenation compared to a benzene (B151609) ring. However, reduction to the corresponding piperidine (B6355638) is possible under forcing conditions, such as using hydrogen gas with catalysts like rhodium on carbon or platinum oxide, often at high pressures and temperatures. uoanbar.edu.iq For this compound, such a reduction would likely be accompanied by hydrodehalogenation, cleaving the C-Br and C-Cl bonds.

Oxidation of the pyridine nitrogen to form the corresponding N-oxide can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides exhibit altered reactivity, notably facilitating nucleophilic substitution at the 2- and 6-positions and enabling regioselective C-H functionalization. nih.gov The formation of the N-oxide of this compound would further activate the C-6 position towards nucleophilic attack.

The 2-methoxy group is a key functional handle that can be converted into a hydroxyl group, which can then be further derivatized. This transformation typically involves demethylation. wikipedia.org

Demethylation: Strong Lewis acids like boron tribromide (BBr₃) are commonly used for cleaving aryl methyl ethers. thieme-connect.com Alternatively, nucleophilic reagents can achieve this transformation. L-selectride has been shown to be a particularly effective and chemoselective reagent for the demethylation of methoxypyridines, often favoring them over other aryl methyl ethers like anisole. thieme-connect.comthieme-connect.comelsevierpure.com This reaction converts the 2-methoxypyridine (B126380) into the corresponding 2-pyridone tautomer.

Alkylation and Arylation: Once the 2-hydroxypyridine (B17775) derivative is formed, the oxygen atom can be readily alkylated or arylated under standard Williamson ether synthesis conditions (using a base like sodium hydride followed by an alkyl or aryl halide) or through copper- or palladium-catalyzed coupling reactions with aryl halides or boronic acids. This two-step sequence allows for the introduction of a wide variety of new alkoxy or aryloxy groups at the C-2 position.

The table below outlines a representative demethylation and subsequent alkylation sequence.

| Step | Reagent | Conditions | Intermediate/Product |

| Demethylation | L-selectride | THF, reflux | 6-Bromo-3-chloro-1H-pyridin-2-one |

| O-Alkylation | NaH, then Benzyl Bromide | THF, 0 °C to rt | 6-Bromo-2-(benzyloxy)-3-chloropyridine |

Electrophilic Reactivity and Aromatic Substitution Studies

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iqquimicaorganica.org The reactivity is often compared to that of nitrobenzene. Reactions like nitration, sulfonation, and halogenation require harsh conditions.

In this compound, the two available positions for electrophilic attack are C-4 and C-5. The regiochemical outcome is determined by the combined directing effects of the existing substituents:

2-Methoxy group: An activating, ortho-, para-directing group. It strongly activates the C-3 and C-5 positions.

3-Chloro group: A deactivating, ortho-, para-directing group. It directs incoming electrophiles to the C-2 and C-4 positions while deactivating the ring.

6-Bromo group: A deactivating, ortho-, para-directing group. It directs to the C-5 and C-7 (nitrogen) positions.

Considering these effects, the C-5 position is the most likely site for electrophilic substitution. It is activated by the powerful para-directing effect of the 2-methoxy group and is also an ortho-position relative to the 6-bromo substituent. In contrast, the C-4 position is adjacent to the deactivating chloro group. Therefore, under forcing electrophilic conditions (e.g., nitration with fuming sulfuric and nitric acids), substitution would be predicted to occur preferentially at the C-5 position to yield 6-Bromo-3-chloro-2-methoxy-5-nitropyridine. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings as the Lewis acid catalyst coordinates with the ring nitrogen, leading to strong deactivation. uoanbar.edu.iq

Computational and Theoretical Investigations of 6 Bromo 3 Chloro 2 Methoxypyridine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

No published DFT studies are available that detail the reaction energetics or transition states for reactions involving 6-Bromo-3-chloro-2-methoxypyridine. Such research would typically involve calculating the energy profiles of potential chemical transformations, identifying the structures of transition states, and determining activation energies.

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Indices

A quantitative analysis of the HOMO-LUMO energy gap, electronegativity, chemical hardness, and other reactivity indices for this compound has not been reported. This information is crucial for predicting the molecule's behavior in chemical reactions.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Predictions

There are no available studies presenting computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions, when compared with experimental data, are essential for unambiguous structural assignment.

Vibrational Spectroscopy Analysis via DFT

A detailed theoretical vibrational analysis, including the assignment of fundamental vibrational modes from calculated infrared and Raman spectra for this compound, is absent from the literature.

Conformational Analysis and Intermolecular Interactions through Molecular Dynamics

Information regarding the conformational preferences and the nature of intermolecular interactions of this compound, which would be obtained from molecular dynamics simulations, is currently unavailable.

Advanced Structure-Reactivity Relationship Modeling

Advanced structure-reactivity relationship modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful computational approach to correlate a compound's chemical structure with its biological activity or chemical reactivity. researchgate.netresearchgate.net While specific, in-depth QSAR models for this compound are not extensively documented in publicly available literature, the principles of such modeling can be applied to understand its potential behavior. These models are built upon the foundational idea that the biological or chemical effects of a series of compounds are a function of their molecular structure and properties.

A hypothetical QSAR study for a series of analogs of this compound would commence with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that characterize different aspects of the molecule's structure and can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These parameters describe the electronic aspects of the molecule. For this compound, the electronegative bromine, chlorine, and oxygen atoms would significantly influence the electronic landscape of the pyridine (B92270) ring. The molecular electrostatic potential (MEP) map is a crucial tool for visualizing charge distribution, indicating regions prone to electrophilic or nucleophilic attack. scienceopen.com In a typical MEP map, electron-rich areas, often associated with heteroatoms like oxygen and nitrogen, are depicted in red and are susceptible to electrophilic attack. Conversely, electron-deficient regions, shown in blue, are targets for nucleophiles. scienceopen.com Other key electronic descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. The bromo, chloro, and methoxy (B1213986) groups on the pyridine ring of this compound create a specific three-dimensional arrangement that would influence its ability to fit into a biological target's binding site.

Hydrophobic Descriptors: These parameters quantify the water-fearing nature of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is a commonly used descriptor for hydrophobicity.

To illustrate a potential QSAR model, a hypothetical dataset for a series of 6-substituted-3-chloro-2-methoxypyridine analogs is presented below. In this notional study, the biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

Table 1: Hypothetical QSAR Data for 6-Substituted-3-chloro-2-methoxypyridine Analogs

| Compound | 6-Substituent | pIC50 (Hypothetical) | HOMO (eV) (Hypothetical) | Molecular Weight ( g/mol ) | LogP (Hypothetical) |

| 1 | -Br | 6.5 | -6.8 | 222.47 | 2.8 |

| 2 | -I | 6.8 | -6.5 | 269.47 | 3.2 |

| 3 | -F | 5.9 | -7.2 | 161.57 | 1.9 |

| 4 | -CN | 6.2 | -7.5 | 168.59 | 1.5 |

| 5 | -CH3 | 5.7 | -6.3 | 157.61 | 2.1 |

From this hypothetical data, a QSAR equation could be derived using statistical methods like multiple linear regression. A plausible, albeit illustrative, equation might look like this:

pIC50 = 0.8 * LogP - 0.5 * HOMO + 0.01 * Molecular Weight + C

This equation would suggest that higher hydrophobicity and a higher HOMO energy level contribute positively to the biological activity, while molecular weight has a minor positive contribution. The negative coefficient for HOMO energy indicates that a less negative (higher energy) HOMO is favorable for activity.

Further refinement of such models can be achieved through more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR methods provide a more detailed understanding of how steric and electrostatic fields of the molecules correlate with their activity, offering a visual and quantitative guide for designing new, more potent analogs. uni.lu The contour maps generated from CoMFA and CoMSIA studies would highlight specific regions around the molecule where modifications would likely lead to enhanced or diminished activity.

Strategic Applications of 6 Bromo 3 Chloro 2 Methoxypyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Therapeutically Relevant Heterocycles

The pyridine (B92270) ring is a common motif in many biologically active compounds. The specific arrangement of substituents in 6-Bromo-3-chloro-2-methoxypyridine makes it an attractive starting material for the synthesis of novel therapeutic agents. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, while the methoxy (B1213986) group can be retained or modified to modulate the physicochemical properties of the final molecule.

Development of Pyridinylimidazole-Type Kinase Inhibitors

While direct synthesis of pyridinylimidazole-type kinase inhibitors from this compound is not extensively documented in publicly available literature, the utility of closely related bromo-methoxy-pyridine isomers in the synthesis of kinase inhibitors is well-established. For instance, the synthesis of potent Phosphatidylinositol-3-kinase α (PI3Kα) inhibitors has been achieved using 5-bromo-2-methoxypyridin-3-amine (B1520566) as a key intermediate. nih.gov In this synthesis, the amino group serves as a handle for the construction of the imidazo[1,2-a]pyridine (B132010) core, while the bromo and methoxy groups are positioned for further elaboration to optimize inhibitor potency and selectivity. nih.gov This highlights the potential of this compound as a scaffold for a new generation of kinase inhibitors, where the chloro and bromo substituents could be exploited to explore novel chemical space and improve drug-like properties.

Key Intermediate for Quinoline (B57606) Derivatives

Quinolines are another class of heterocyclic compounds with a broad range of pharmacological activities. The synthesis of complex quinoline derivatives often relies on the use of pre-functionalized building blocks. For example, the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline, an important intermediate for the anti-tubercular drug candidate TMC-207, utilizes 3-benzyl-6-bromo-2-chloroquinoline (B1442986) as a starting material. google.com Although this specific synthesis does not start from this compound, it underscores the importance of having bromo- and chloro-substituted heterocyclic precursors for the construction of such intricate quinoline systems. The reactivity of the halogens allows for the introduction of various substituents, which is crucial for modulating the biological activity of the final compound. google.com The strategic placement of the bromo and chloro atoms in this compound makes it a promising candidate for alternative and potentially more efficient synthetic routes to a variety of quinoline-based therapeutic agents.

Building Block for Gamma-Secretase Modulators

Alzheimer's disease is a devastating neurodegenerative disorder, and the modulation of gamma-secretase (γ-secretase) activity is a promising therapeutic strategy. researchgate.netnih.gov Gamma-secretase modulators (GSMs) are sought after as they can selectively reduce the production of the toxic amyloid-beta (Aβ42) peptide. researchgate.netnih.gov Research in this area has led to the development of novel methoxypyridine-derived GSMs. nih.govescholarship.org A key synthetic approach involves the use of 6-bromo-2-methoxy-3-aminopyridine, which is prepared from 2,6-dibromo-3-aminopyridine. nih.gov This intermediate undergoes a series of reactions to build the final tetracyclic GSM scaffold. nih.gov The bromo substituent in the methoxypyridine ring is crucial for late-stage diversification of the molecule through cross-coupling reactions, allowing for the fine-tuning of the compound's activity and pharmacokinetic properties. nih.gov The structural similarity of this compound to this key intermediate suggests its potential as a valuable building block for the synthesis of new and improved gamma-secretase modulators.

Role in Agrochemical Development and Design

Substituted pyridines are a cornerstone of the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic core. nih.gov The specific substituents on the pyridine ring play a critical role in determining the biological activity and crop selectivity of these compounds. While direct applications of this compound in commercial agrochemicals are not widely reported, its chemical functionality makes it an interesting candidate for the discovery of new active ingredients. The presence of two different halogens offers the potential for selective functionalization, enabling the synthesis of diverse libraries of compounds for high-throughput screening. The methoxy group can also influence the compound's metabolic stability and soil mobility.

Construction of Ligands for Catalysis and Coordination Chemistry

The development of new ligands is crucial for advancing the field of catalysis and coordination chemistry. Pyridine-based ligands are widely used due to their ability to coordinate with a variety of metal centers, influencing the catalytic activity and selectivity of the resulting complexes. The synthesis of specialized ligands often starts from functionalized pyridines. For example, 2-bromo-6-alkylaminopyridines have been used to synthesize tren-based scaffolding ligands for the construction of extended metal atom chains (EMACs). georgiasouthern.edu These complexes exhibit unique magnetic and electronic properties. The dual halogenation of this compound provides a platform for creating bidentate or tridentate ligands with well-defined steric and electronic properties. The differential reactivity of the C-Br and C-Cl bonds could be exploited to sequentially introduce different coordinating groups, leading to the formation of novel and highly tailored ligands for a range of catalytic applications.

Contributions to Advanced Materials Science and Organic Electronics

The field of materials science is constantly seeking new organic molecules with specific electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of organic materials are highly dependent on their molecular structure. While the direct use of this compound in advanced materials is not yet prominent, its highly functionalized nature makes it an intriguing building block for the synthesis of novel organic electronic materials. The pyridine core can act as an electron-withdrawing unit, and the bromo and chloro substituents can be used as handles to extend the π-conjugation of the molecule through cross-coupling reactions. This allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for designing efficient organic electronic devices.

Advanced Analytical Characterization Techniques for 6 Bromo 3 Chloro 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-Bromo-3-chloro-2-methoxypyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework.

Based on the substituent effects on the pyridine (B92270) ring, the following are the predicted ¹H and ¹³C NMR chemical shifts for this compound. The electron-withdrawing effects of the bromine and chlorine atoms, along with the electron-donating effect of the methoxy (B1213986) group, influence the chemical shifts of the pyridine ring protons and carbons in a predictable manner.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.8 - 8.0 | - |

| H-5 | 7.2 - 7.4 | - |

| OCH₃ | 3.9 - 4.1 | 53 - 55 |

| C-2 | - | 160 - 162 |

| C-3 | - | 115 - 117 |

| C-4 | - | 140 - 142 |

| C-5 | - | 118 - 120 |

Note: These are predicted values and may vary from experimental results.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between the two adjacent protons on the pyridine ring, H-4 and H-5, confirming their connectivity. A cross-peak between the signals corresponding to these two protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It would show correlations between H-4 and C-4, H-5 and C-5, and the methoxy protons with the methoxy carbon. This allows for the unambiguous assignment of the protonated carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt Key expected correlations for this compound would include:

The methoxy protons showing a correlation to the C-2 carbon.

H-4 showing correlations to C-2, C-3, C-5, and C-6.

H-5 showing correlations to C-3, C-4, and C-6. These correlations would definitively establish the positions of the substituents on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. acdlabs.comlibretexts.orgyoutube.com For this compound, a NOESY experiment would be expected to show a correlation between the methoxy protons and the H-3 proton (if present in an isomeric impurity) or potentially with solvent molecules, providing information about the molecule's conformation and environment in solution.

While this compound is an achiral molecule and therefore does not have stereoisomers, advanced NMR techniques are critical for determining the stereochemistry of more complex molecules. Techniques like NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are instrumental in establishing the relative stereochemistry of chiral centers by measuring through-space proton-proton distances. acdlabs.comyoutube.com Chiral derivatizing agents can also be employed to create diastereomers from a racemic mixture, which can then be distinguished by NMR.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula. miamioh.edu For this compound (C₆H₅BrClNO), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak.

Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (calculated) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (C₆H₅⁷⁹Br³⁵ClNO) | 220.9321 | 100.0 |

| [M+2]⁺ | 222.9298 | 130.6 |

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the aromatic ring. wikipedia.org For this compound, key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a chlorine radical (•Cl).

Loss of a bromine radical (•Br).

Sequential loss of these fragments.

Analysis of the fragment ions by HRMS allows for the determination of their elemental compositions, further corroborating the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridine derivatives provides insight into the expected solid-state conformation. researchgate.net A crystallographic analysis would definitively confirm the substitution pattern on the pyridine ring and reveal details about the planarity of the ring and the orientation of the methoxy group.

Illustrative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.8 |

| β (°) | ~98 |

| Volume (ų) | ~970 |

Note: This data is for illustrative purposes and is based on a representative substituted pyridine structure.

The crystal packing would likely be influenced by weak intermolecular interactions such as halogen bonding and dipole-dipole interactions.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.

Preparative HPLC is a scalable version of analytical HPLC designed to isolate larger quantities of a pure compound from a mixture. kromasil.comymc.co.jpwarwick.ac.uklabcompare.comlcms.cz The development of a preparative HPLC method for this compound would involve optimizing several parameters to achieve efficient separation and high recovery.

A typical reversed-phase HPLC method would be suitable for the purification of this compound. The method development would focus on selecting the appropriate stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile or methanol (B129727) and water), and gradient elution profile to ensure good resolution from any impurities.

Illustrative Preparative HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 50 mL/min |

| Detection | UV at 254 nm |

Note: These are illustrative parameters and would require optimization for the specific separation.

The purity of the collected fractions would then be assessed by analytical HPLC to ensure the desired level of purity has been achieved.

Future Research Directions and Translational Impact of 6 Bromo 3 Chloro 2 Methoxypyridine Chemistry

Innovations in Regio- and Chemoselective Transformations

The inherent reactivity of the substituted pyridine (B92270) ring in 6-Bromo-3-chloro-2-methoxypyridine presents both opportunities and challenges for selective functionalization. Future research will likely focus on developing novel catalytic systems and synthetic methodologies to precisely control reaction outcomes at specific positions.

Innovations in metal-catalyzed cross-coupling reactions will continue to be a major focus. While traditional palladium- and copper-catalyzed reactions are well-established for halogenated pyridines, the development of new ligand systems and catalysts will enable transformations that are currently difficult to achieve. For instance, overcoming the challenge of selective activation of the C-Br versus the C-Cl bond is a key area for exploration.

Furthermore, metal-free C-H functionalization strategies are emerging as powerful tools for pyridine derivatization. nih.gov Techniques involving organosodium reagents have shown promise for selective deprotonation and functionalization at the C4 position of the pyridine ring, a position not readily accessible through traditional methods that often favor addition at the C2 position. nih.gov The application of such methods to the this compound scaffold could unlock new chemical space.

A summary of potential regioselective transformations is presented in the table below.

| Position | Existing Group | Potential Transformation | Methodological Innovation |

| C6 | Bromo | Cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Development of highly selective catalysts to differentiate between C-Br and C-Cl bonds. |

| C3 | Chloro | Nucleophilic Aromatic Substitution, Cross-coupling | Design of reaction conditions for selective substitution or coupling at the more challenging C-Cl position. |

| C4 | Hydrogen | C-H Activation/Functionalization | Application of organometallic reagents (e.g., organosodium) or directed metalation strategies. nih.gov |

| C5 | Hydrogen | C-H Activation/Functionalization | Exploration of novel directing groups or catalyst systems to achieve selectivity at this position. |

Bio-conjugation and Prodrug Design Utilizing the Pyridine Scaffold

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. nih.govresearchgate.netmdpi.com The unique physicochemical properties of the pyridine ring, such as its ability to engage in hydrogen bonding and its basicity, make it an attractive component for modulating the pharmacological profiles of bioactive molecules. enpress-publisher.comrsc.org

This compound serves as an excellent starting point for the design of novel therapeutics. The halogen substituents can act as synthetic handles for the attachment of biomolecules, such as peptides, proteins, or carbohydrates, through bio-conjugation strategies. nih.gov This enables the development of targeted drug delivery systems and diagnostic agents. For example, the bromo group can be converted to other functionalities suitable for click chemistry or other bio-orthogonal reactions. researchgate.net

In the realm of prodrug design, the pyridine scaffold can be utilized to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. rsc.org The methoxy (B1213986) group at the C2 position, for instance, can influence the metabolic stability of the compound. Future research could involve the synthesis of a library of derivatives of this compound and screening them for various biological activities.

| Application | Strategy | Key Features of the Scaffold |

| Bio-conjugation | Attachment of biomolecules (peptides, antibodies, etc.) | Halogen atoms (Br, Cl) serve as versatile handles for chemical modification. nih.gov |

| Prodrug Design | Modification to improve drug delivery and efficacy. | The pyridine nitrogen and substituents can be tailored to control solubility and metabolic stability. rsc.org |

| Targeted Therapy | Development of molecules that selectively bind to disease-related targets. | The rigid pyridine core provides a defined orientation for pharmacophores. |

Exploration of Photoredox and Electrochemistry in Derivatization

Recent advances in photoredox catalysis and electrochemistry have opened up new avenues for the functionalization of heterocyclic compounds under mild reaction conditions. acs.orgacs.orgnih.govresearchgate.netnih.gov These techniques rely on the generation of highly reactive radical intermediates, which can participate in a variety of bond-forming reactions.

For this compound, photoredox catalysis could enable novel C-H functionalization reactions at positions that are unreactive under traditional thermal conditions. acs.org For example, visible-light-induced protocols could be developed for the introduction of alkyl, acyl, or trifluoromethyl groups. The generation of pyridine N-oxy radicals via photoredox-catalyzed single-electron oxidation is another promising strategy for regioselective difunctionalization. acs.orgnih.gov

Electrochemistry offers a complementary approach for the controlled oxidation or reduction of the pyridine ring, leading to different reaction pathways. rsc.orgresearchgate.netuiowa.edu The reduction potential of pyridinium ions can be tuned by the substituents on the ring, suggesting that selective transformations of this compound could be achieved by carefully controlling the electrochemical conditions. rsc.orgnewswise.comnih.gov

| Technique | Potential Application to this compound | Advantages |

| Photoredox Catalysis | Site-selective C-H functionalization, radical cascade reactions. acs.orgnih.gov | Mild reaction conditions, high functional group tolerance, access to unique reactivity. |

| Electrochemistry | Regioselective carboxylation, generation of radical ions for subsequent reactions. newswise.comnih.gov | Avoids the use of stoichiometric chemical oxidants or reductants, precise control over reaction potential. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical reactions involving polysubstituted heterocycles like this compound makes the prediction of reaction outcomes and the optimization of reaction conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this aspect of chemical synthesis. chemai.ioengineering.org.cnrjptonline.org

Furthermore, ML algorithms can be integrated into automated synthesis platforms to enable self-optimization of reaction conditions. researchgate.netrsc.org Such systems can rapidly screen a wide range of parameters to identify the optimal conditions for maximizing the yield and purity of a desired product. This approach would be particularly valuable for the development of efficient and robust synthetic routes to derivatives of this compound.

| AI/ML Application | Description | Impact on this compound Chemistry |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes to a target molecule from available starting materials. engineering.org.cn | Accelerates the design of synthetic strategies for complex derivatives. |

| Reaction Outcome Prediction | ML models predict the products and yields of unknown reactions. chemai.iorjptonline.org | Guides experimental design and reduces trial-and-error. |

| Automated Optimization | Self-optimizing flow reactors use ML to find the best reaction conditions. researchgate.netrsc.org | Enables rapid development of high-yielding and efficient synthetic processes. |

Scalable and Sustainable Manufacturing Pathways for Industrial Relevance

For any chemical compound to have a significant translational impact, the development of scalable and sustainable manufacturing processes is essential. The principles of green chemistry, such as the use of renewable feedstocks, energy-efficient reaction conditions, and the minimization of waste, are becoming increasingly important in the chemical industry. nih.gov

Future research on this compound should address the development of manufacturing pathways that are both economically viable and environmentally friendly. This could involve the exploration of one-pot, multicomponent reactions that reduce the number of synthetic steps and purification procedures. researchgate.netnih.gov The use of alternative energy sources, such as microwave irradiation or ultrasound, can also lead to shorter reaction times and improved energy efficiency. nih.govacs.org

The development of catalytic processes that utilize earth-abundant metals or even metal-free conditions would be a significant step towards more sustainable synthesis. For example, the synthesis of pyridines from simple, renewable starting materials like glycerol and ammonia over zeolite catalysts is a promising area of research. rsc.org Applying these principles to the synthesis of this compound and its derivatives will be crucial for their eventual industrial application.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-Bromo-3-chloro-2-methoxypyridine, and how do directing groups influence halogenation regioselectivity?

Methodological Answer:

Synthesis typically involves sequential halogenation and methoxy substitution on a pyridine core. For example:

- Step 1: Methoxy group introduction via nucleophilic aromatic substitution (SNAr) using NaOCH₃ under anhydrous conditions, leveraging the pyridine ring's electron-deficient nature.

- Step 2: Bromination and chlorination using N-bromosuccinimide (NBS) or Cl₂/FeCl₃, guided by the methoxy group's ortho/para-directing effects. The methoxy group at position 2 directs electrophiles to positions 3 and 6 .

- Regioselectivity Challenges: Competing directing effects (e.g., steric hindrance from bulky substituents) may lead to byproducts. Computational tools like DFT can predict preferential sites for halogenation .

Basic: How can NMR spectroscopy and X-ray crystallography validate the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- X-ray Crystallography:

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR coupling) for derivatives of this compound?

Methodological Answer:

- Unexpected Coupling: Anomalous splitting in ¹H NMR may arise from dynamic effects (e.g., hindered rotation of substituents). Use variable-temperature NMR to confirm .

- 2D NMR (COSY, HSQC): Correlate ambiguous signals to adjacent protons/carbons. For example, a meta-coupled proton at position 4 may show cross-peaks with position 5 in COSY .

- Mass Spectrometry (HRMS): Confirm molecular ion integrity if impurities (e.g., dehalogenated byproducts) are suspected .

Advanced: How does computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations:

- Optimize geometry to determine charge distribution. The bromine atom at position 6 has higher electron-withdrawing capacity, making it more reactive in Suzuki-Miyaura couplings than chlorine at position 3 .

- Fukui indices identify nucleophilic/electrophilic sites. For example, the C-Br bond exhibits higher electrophilicity for oxidative addition in Pd-catalyzed reactions .

- Solvent Effects: PCM (Polarizable Continuum Model) simulations predict solvation effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates .

Basic: How to design reaction schemes for functionalizing this compound without displacing methoxy/halogen groups?

Methodological Answer:

- Protecting Groups: Temporarily protect the methoxy group (e.g., silylation with TMSCl) during harsh reactions.

- Selective Coupling: Use Pd catalysts with bulky ligands (e.g., SPhos) to target bromine at position 6 while preserving chlorine. Example:

- Low-Temperature Halogenation: Avoid Friedel-Crafts conditions that may displace halogens. Opt for electrophilic halogenation at <0°C .

Advanced: What crystallographic software and metrics are critical for analyzing steric effects in this compound derivatives?

Methodological Answer:

- Software: SHELXL (for refinement) and Olex2 (for visualization) calculate steric parameters like Tolman cone angles and percent buried volume (%VBur).

- Metrics:

Advanced: How to troubleshoot low yields in the synthesis of this compound via Ullmann-type couplings?

Methodological Answer:

- Catalyst Optimization: Screen Cu(I)/ligand systems (e.g., CuI/1,10-phenanthroline) to enhance turnover.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs conventional) to minimize decomposition .

- Byproduct Analysis: Use LC-MS to detect dimerization products (e.g., bipyridines) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.